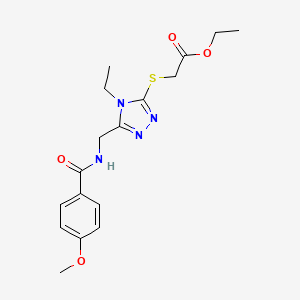

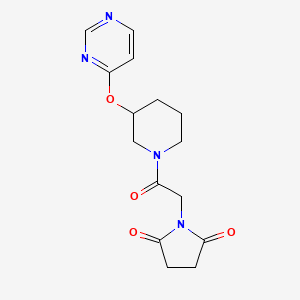

ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest in the field of organic chemistry due to its complex structure and potential for diverse chemical reactivity. Its structure features a 1,2,4-triazole ring, a common motif in pharmaceuticals and agrochemicals, suggesting its relevance in synthetic and medicinal chemistry.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves multi-step reactions starting from readily available chemicals. For instance, the synthesis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate involves steps such as nitrosation, cyclization, and sulfuration, indicating the complexity and precision required in synthesizing these compounds (Karczmarzyk et al., 2012).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives reveals significant insights into their chemical behavior. For example, the planarity of the triazole ring and its substituents affects the molecule's reactivity and interaction with biological targets. The crystal structure analysis often shows hydrogen bonding and other non-covalent interactions critical for understanding the compound's stability and reactivity (Z. Karczmarzyk et al., 2012).

Scientific Research Applications

Structural Insights

The compound ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, due to its intricate structure, exhibits specific geometric characteristics. For instance, a related compound, Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, is noted for its planarity in the 1,2,4-triazoline ring and the almost planar nature of the ethyl acetate substituent. These structural features influence the compound's chemical reactivity and interactions (Karczmarzyk et al., 2012).

Chemical Characterization

Compounds structurally similar to ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate have been synthesized and characterized. For example, the synthesis and characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin (ETMM) involved spectroscopic techniques like FT-IR, NMR, and UV. Theoretical calculations, including Density Functional Theory (DFT) and molecular electrostatic potentials, were also employed, indicating a strong correlation between experimental and theoretical data (Sarac, 2020).

Biological Applications and Interactions

Cancer Research

Compounds containing the 1,2,4-triazol-3-ylthioacetate moiety have demonstrated potential in cancer research. Hydrazones derived from these compounds were tested for cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma. Some derivatives showed higher cytotoxicity against melanoma cells and inhibited cancer cell migration, indicating potential as antimetastatic agents (Šermukšnytė et al., 2022).

Synthesis of Novel Derivatives

The compound also serves as a precursor in the synthesis of novel chemical derivatives. For instance, Schiff bases containing the 1,2,4-triazole ring were synthesized, providing new insights into molecular structures and interactions. These compounds were characterized by techniques such as IR spectroscopy and NMR, offering valuable information for chemical and pharmaceutical studies (Mobinikhaledi et al., 2010).

properties

IUPAC Name |

ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-4-21-14(19-20-17(21)26-11-15(22)25-5-2)10-18-16(23)12-6-8-13(24-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLHDJJHAZMEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)

![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)